rac 5-Desfluoro Voriconazole

Description

Contextualization as a Voriconazole (B182144) Derivative

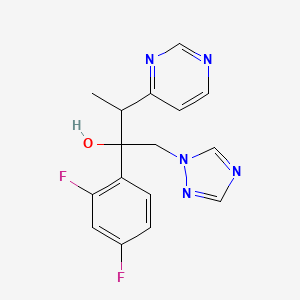

rac 5-Desfluoro Voriconazole is recognized as a derivative and a significant impurity of Voriconazole, a broad-spectrum triazole antifungal agent. cymitquimica.comscbt.comscbt.com Voriconazole is a cornerstone in the treatment of serious fungal infections. jrespharm.com The chemical structure of this compound, scientifically known as (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, closely resembles that of Voriconazole. cymitquimica.comsynzeal.com The key distinction lies in the absence of a fluorine atom at the 5-position of the pyrimidine (B1678525) ring, a modification that has significant implications for its use in research. cymitquimica.comresearchgate.netresearchgate.net

The racemic nature, indicated by "rac," signifies that it is a mixture of enantiomers. cymitquimica.compharmaffiliates.com This compound is also referred to by other names such as Voriconazole EP Impurity B and Voriconazole USP Related Compound D. cymitquimica.comsynzeal.compharmaffiliates.com

Significance as a Research Compound and Reference Standard

The primary significance of this compound lies in its role as a research compound and a certified reference standard. pharmaffiliates.comlgcstandards.comsigmaaldrich.com In the pharmaceutical industry, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies mandate the characterization of any impurity present at or above a certain threshold. researchgate.net

As a well-characterized impurity, this compound serves as an essential tool for:

Analytical Method Development: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in batches of Voriconazole. jrespharm.comsynzeal.comresearchgate.net

Quality Control: Pharmaceutical manufacturers use it as a reference standard to ensure that the levels of this impurity in their Voriconazole products are within acceptable limits. synzeal.com

Impurity Profiling: Its availability aids in the comprehensive impurity profiling of Voriconazole, which is a crucial aspect of drug development and manufacturing. pharmaffiliates.com

The commercial availability of this compound from various chemical suppliers underscores its importance as a reference material for research and quality control laboratories. lgcstandards.comlookchem.comscientificlabs.ie

Overview of Academic Research Trajectories

Academic and industrial research involving this compound has predominantly focused on its synthesis and analytical characterization. A notable area of investigation has been the development of efficient synthetic routes to obtain this and other related impurities of Voriconazole. researchgate.net These studies are vital for producing the necessary quantities of the impurity for use as a reference standard.

Research has also explored the analytical separation of Voriconazole from its impurities, including the desfluoro analogue. For instance, studies have demonstrated the use of HPLC and mass spectrometry (MS) techniques to achieve baseline separation and accurate quantification. researchgate.net Researchers have investigated various chromatographic conditions and column types to optimize the separation, highlighting the challenges and successes in distinguishing between these closely related molecules. researchgate.net The development of ultrafast separation methods has also been a subject of research, aiming to improve the efficiency of quality control processes. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol synzeal.com |

| Synonyms | This compound, Voriconazole EP Impurity B, Voriconazole USP Related Compound D cymitquimica.comsynzeal.compharmaffiliates.com |

| CAS Number | 182369-73-9 cymitquimica.comscbt.comnih.gov |

| Molecular Formula | C16H15F2N5O cymitquimica.comscbt.comnih.gov |

| Molecular Weight | 331.32 g/mol cymitquimica.comscbt.comnih.gov |

Table 2: Research Applications of this compound

| Research Area | Specific Application |

| Pharmaceutical Analysis | Development and validation of analytical methods (e.g., HPLC) for impurity profiling of Voriconazole. jrespharm.comsynzeal.comresearchgate.net |

| Quality Control | Use as a certified reference standard to quantify impurity levels in commercial Voriconazole. synzeal.comlgcstandards.com |

| Organic Synthesis | Research into the synthesis of Voriconazole impurities to support analytical and toxicological studies. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15F2N5O |

|---|---|

Molecular Weight |

331.32 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3 |

InChI Key |

ZVQLILUCRUIFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Chemical Identity and Stereochemical Aspects

Systematic Nomenclature and Synonyms

The compound is systematically known by its IUPAC name: (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. nih.govlgcstandards.comsvaklifesciences.com This nomenclature precisely defines the connectivity of the atoms and the relative stereochemistry of its chiral centers.

In scientific literature and commercial listings, it is referred to by several synonyms. The most common of these is "rac 5-Desfluoro Voriconazole (B182144)," which highlights its racemic nature and its structural relationship to Voriconazole, lacking a fluorine atom at the 5-position of the pyrimidine (B1678525) ring. It is also recognized as "Voriconazole EP Impurity B," indicating its status as a specified impurity in the European Pharmacopoeia. nih.govlgcstandards.comcymitquimica.com Other synonyms include (+/-)-Desmonofluono Voriconazole and various trade or catalog identifiers. svaklifesciences.comscbt.com

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol nih.govlgcstandards.com |

| Common Name | rac 5-Desfluoro Voriconazole nih.gov |

| CAS Number | 182369-73-9 nih.govlgcstandards.comscbt.com |

| EP Impurity Name | Voriconazole EP Impurity B nih.govcymitquimica.com |

| Other Synonyms | (+/-)-Desmonofluono Voriconazole svaklifesciences.comscbt.com |

Structural Characteristics and Chemical Formula

The molecular structure of this compound is built upon a substituted butane (B89635) backbone. It features a tertiary alcohol at the C2 position, which is also bonded to a 2,4-difluorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl group. The C3 position is attached to a pyrimidin-4-yl group.

The chemical properties of the compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C16H15F2N5O nih.govlgcstandards.comscbt.com |

| Molecular Weight | 331.32 g/mol nih.govlgcstandards.comscbt.com |

| InChI Key | ZVQLILUCRUIFNH-MEDUHNTESA-N nih.gov |

Racemic Nature and Stereoisomeric Considerations

The prefix "rac" (an abbreviation for racemate) or the "(+/-)-" notation signifies that the compound is a racemic mixture, containing equal amounts of two enantiomers. nih.gov The structure possesses two chiral centers at the C2 and C3 positions of the butane chain. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. This compound specifically refers to the racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

The two enantiomers that constitute this compound are (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and its mirror image, the (2S,3R) form. While physically and chemically identical in an achiral environment, their interaction with chiral systems, such as biological receptors, can differ significantly. This is of particular importance as the active pharmaceutical ingredient Voriconazole is the single (2R,3S) enantiomer of a related compound. The presence of the (2S,3R) enantiomer in this racemic mixture is a critical consideration in the synthesis and purification of stereochemically pure active ingredients.

In addition to the (2R,3S)/(2S,3R) enantiomeric pair, another pair of enantiomers, the (2R,3R) and (2S,3S) forms, can also exist. These isomers are diastereomers of the (2R,3S) and (2S,3R) forms. Diastereomers have different physical properties (e.g., melting point, solubility, spectroscopic data), which allows for their separation using techniques like chromatography. The synthesis of the parent drug, Voriconazole, requires careful stereochemical control to produce the desired (2R,3S) diastereomer and subsequent resolution of its enantiomer. researchgate.net This often involves the use of a chiral resolving agent, such as (1R)-10-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on various spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would display distinct signals for each unique proton in the molecule. For instance, the methyl protons (-CH₃) would appear as a doublet, coupled to the adjacent methine proton. The protons on the difluorophenyl, pyrimidine, and triazole rings would generate characteristic signals in the aromatic region of the spectrum. The diastereotopic protons of the -CH₂- group would likely appear as two distinct signals, further confirming the chiral nature of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Signals corresponding to the aliphatic carbons of the butane backbone and the aromatic carbons of the three heterocyclic and carbocyclic rings would be observed.

2D NMR Techniques: To unambiguously assign all signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. rsc.org These techniques reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete structural assignment. rsc.org The data obtained would be compared against reference spectra and theoretical predictions to verify the identity of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass of 331.1245 Da. lgcstandards.com Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns, providing structural information that helps in distinguishing it from Voriconazole and other related impurities. The fragmentation would likely involve characteristic losses of the triazole, pyrimidine, and difluorophenyl moieties. While specific experimental spectra for this impurity are not widely published, its molecular ion peak would be the primary identifier in a mass spectrum. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretches from the pyrimidine and difluorophenyl rings, and C-F stretches from the difluorophenyl group. Suppliers of the reference standard confirm that IR data is part of the characterization package. glppharmastandards.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophores. The parent compound, Voriconazole, exhibits a maximum absorbance (λmax) at approximately 256 nm. actascientific.comejournal.by Since the primary chromophoric system involving the pyrimidine and difluorophenyl rings is largely preserved in the desfluoro derivative, this compound is expected to have a very similar λmax. This property is crucial for its detection and quantification by UV-based chromatographic methods, such as HPLC. caribjscitech.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise arrangement of atoms can be determined.

For a chiral molecule, X-ray crystallography using anomalous dispersion can unambiguously establish the absolute stereochemistry (R/S configuration) at each chiral center. However, for this compound, which is a racemic mixture, the crystal would contain both enantiomers in equal proportions within the unit cell, forming a centrosymmetric crystal lattice. Therefore, a standard X-ray crystallographic analysis would yield the relative stereochemistry ((2R,3S)-) but not the absolute configuration of a single enantiomer. To determine the absolute configuration, a resolution of the racemic mixture and crystallization of a single enantiomer would be required first. There is no publicly available X-ray crystallographic data for this compound in the searched literature.

Synthetic Chemistry and Derivatization Strategies

Chemical Synthesis Pathways for rac 5-Desfluoro Voriconazole (B182144)

The core of rac 5-Desfluoro Voriconazole synthesis involves the coupling of two key fragments: a substituted pyrimidine (B1678525) and a difluorophenyl-triazole ethanone (B97240) moiety. The methodologies largely mirror those developed for Voriconazole, focusing on creating the crucial carbon-carbon bond that links the two heterocyclic systems.

Established synthetic routes for the Voriconazole scaffold provide a robust framework for accessing its 5-desfluoro analog. The principal strategy involves a nucleophilic addition of a pyrimidine derivative to the ketone of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.gov Two prominent routes from the literature, adaptable for this purpose, are distinguished by the nature of the pyrimidine nucleophile.

Organolithium Route (Route A): This approach involves the deprotonation of a suitable pyrimidine precursor, such as 4-chloro-6-ethylpyrimidine (B138165), using a strong base like lithium diisopropylamide (LDA) at very low temperatures. The resulting organolithium species then acts as the nucleophile. However, this method can be challenging due to the instability of the lithium anion and potential side reactions like enolization of the ketone intermediate. nih.govmdpi.com

Organozinc Route (Route B): A more refined and higher-yielding approach utilizes a Reformatsky-type reaction. google.com An organozinc reagent, prepared from a precursor like 4-(1-bromoethyl)pyrimidine, is reacted with the ketone intermediate. This method generally offers superior control and diastereoselectivity compared to the organolithium route. nih.govresearchgate.net The use of zinc and lead in tetrahydrofuran (B95107) (THF) is documented for the formation of the reactive organometallic species. nih.gov

Optimization is critical for maximizing yield and diastereoselectivity in the synthesis of the Voriconazole scaffold. The shift from organolithium to organozinc reagents represents a significant process optimization. The organozinc pathway (Route B) demonstrates better product conversion (over 60%) and excellent diastereoselectivity, achieving a ratio of approximately 12:1 for the desired diastereomer in the synthesis of the parent compound. nih.govresearchgate.net This enhanced selectivity simplifies downstream purification processes by minimizing the formation of the unwanted diastereomeric pair. nih.govresearchgate.net Key parameters for optimization include the choice of metal, solvent, temperature, and the specific leaving group on the pyrimidine precursor. nih.govscielo.br

| Route | Key Reagent/Base | Typical Temperature | Key Advantages | Reported Challenges/Drawbacks |

|---|---|---|---|---|

| Route A (Organolithium) | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Direct deprotonation | Poor stability of anion, enolization side reactions, low diastereoselectivity (often ~1:1). nih.govmdpi.com |

| Route B (Organozinc) | Zinc-lead couple or activated zinc | Mild (e.g., 8-25 °C) | Excellent diastereoselectivity (>10:1), higher product conversion (>60%), better process control. nih.govresearchgate.net | Requires preparation of the organozinc reagent. |

The synthesis of this compound relies on two pivotal precursors whose own syntheses are well-defined.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone : This key ketone intermediate is the electrophile in the coupling reaction. Its preparation typically begins with a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) using chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride. The resulting 2-chloro-1-(2,4-difluorophenyl)ethanone is then reacted with 1,2,4-triazole (B32235) to install the triazole moiety, yielding the target ketone. nih.govresearchgate.net

Non-fluorinated Pyrimidine Precursor : For the synthesis of the 5-desfluoro analog, a pyrimidine lacking the 5-fluoro substituent is required. Based on the established routes for Voriconazole, suitable precursors would include 4-chloro-6-ethylpyrimidine (for Route A) or 4-(1-bromoethyl)pyrimidine (for Route B). The synthesis of these pyrimidine partners can be achieved through multi-step sequences starting from simpler building blocks, such as the cyclization of appropriate precursors with formamidine (B1211174) acetate (B1210297). researchgate.net

| Intermediate | Role in Synthesis | Typical Precursors |

|---|---|---|

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Electrophilic ketone core | 1,3-Difluorobenzene, Chloroacetyl chloride, 1,2,4-Triazole. nih.gov |

4-(1-Bromoethyl)pyrimidine or 4-Chloro-6-ethylpyrimidine | Nucleophilic pyrimidine source | Pyrimidine building blocks, reagents for halogenation/functionalization. researchgate.net |

Stereoselective Synthesis Approaches

This compound possesses two stereogenic centers, meaning its synthesis can yield four possible stereoisomers. While the title compound is a racemic mixture of one diastereomer, significant research into the stereoselective synthesis of Voriconazole provides a blueprint for accessing specific stereoisomers of its desfluoro analog if desired. google.com

Controlling the absolute stereochemistry at the two adjacent chiral centers is a primary challenge. Methodologies developed for Voriconazole can be directly adapted.

Diastereomeric Salt Resolution: This is a classical and industrially proven method. After the racemic synthesis of the desired diastereomer, the resulting enantiomeric pair can be separated by forming diastereomeric salts with a chiral resolving agent. For Voriconazole, (1R)-(-)-10-camphorsulfonic acid is used effectively to crystallize and isolate the desired (2R,3S)-enantiomer, leaving the (2S,3R)-enantiomer in the mother liquor. google.comresearchgate.net This technique is equally applicable to resolving this compound.

Catalytic Asymmetric Synthesis: More advanced strategies aim to set the stereocenters enantioselectively from the start. A key approach developed for Voriconazole involves the catalytic asymmetric cyanosilylation of a ketone precursor. nih.govresearchgate.net This reaction can establish the crucial tetrasubstituted chiral carbon center with high enantiomeric excess, guiding the stereochemistry of the final product. acs.org

Asymmetric catalysis offers an elegant solution for stereocontrol. Research on Voriconazole has identified several effective catalyst systems that could be employed for an enantioselective synthesis of 5-Desfluoro Voriconazole.

Asymmetric Epoxidation: One concise asymmetric synthesis of Voriconazole utilizes a highly enantioselective epoxidation of a tetrasubstituted (Z)-allylic alcohol. researchgate.netscientifiq.ai This reaction, catalyzed by a vanadium complex such as VO(OⁱPr)₃ with a chiral ligand, constructs the two contiguous stereocenters in a single step with excellent control. researchgate.net

Asymmetric Cyanation Catalysts: The asymmetric cyanosilylation reaction relies on chiral catalysts to deliver the cyanide group to one face of the ketone. Both chiral metal complexes and organocatalysts have been shown to be effective in promoting this type of transformation, providing access to chiral cyanohydrins which are versatile intermediates for further synthesis. researchgate.net

| Approach | Methodology | Key Reagent / Catalyst | Stage of Application |

|---|---|---|---|

| Resolution | Diastereomeric Salt Crystallization | (1R)-(-)-10-Camphorsulfonic acid | Post-synthesis (separation of enantiomers). researchgate.net |

| Catalytic Asymmetric Synthesis | Asymmetric Epoxidation | Vanadium complex (e.g., VO(OⁱPr)₃) with a chiral ligand | During synthesis (sets both stereocenters). researchgate.net |

| Catalytic Asymmetric Synthesis | Asymmetric Cyanosilylation | Chiral metal complexes or organocatalysts | During synthesis (sets the quaternary stereocenter). researchgate.net |

Derivatization and Analog Generation for Structure-Activity Relationship Studies

The core structure of this compound, a close analog of the potent antifungal agent Voriconazole, serves as a valuable scaffold for synthetic chemistry and derivatization. By systematically modifying different parts of the molecule—namely the pyrimidine ring, the triazole moiety, and the butanol scaffold—researchers can probe the specific interactions between the drug and its target, the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). These structure-activity relationship (SAR) studies are crucial for designing new antifungal agents with improved potency, a broader spectrum of activity, and reduced potential for resistance.

Functionalization of the Pyrimidine Ring

The pyrimidine ring in the voriconazole scaffold is a key component that contributes significantly to the molecule's antifungal activity. Its nitrogen atoms and potential for substitution offer numerous avenues for functionalization to explore SAR. Modifications in this region can influence the compound's binding affinity to the target enzyme, as well as its pharmacokinetic properties.

Research into voriconazole analogs has shown that replacing the 5-fluoropyrimidine (B1206419) ring with other heterocyclic systems can lead to potent antifungal agents. For instance, the replacement of the pyrimidine ring with a quinazolinone nucleus is a structural feature of Albaconazole, another potent triazole antifungal. This highlights that the pyrimidine moiety can be successfully bioisosterically replaced to modulate activity. researchgate.net

Further studies on pyrimidine-based antifungals have explored various substitutions on the ring itself. The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the active site of CYP51. For example, the synthesis of novel pyrimidine derivatives containing amide moieties has been explored to develop fungicides with varied activity spectra. frontiersin.org While not direct analogs of this compound, these studies underscore the chemical tractability of the pyrimidine ring and its importance in defining the antifungal profile. The removal of the fluorine atom, as in this compound, already represents a significant modification, and further derivatization could involve introducing small alkyl groups, halogens, or other heteroatoms to fine-tune biological activity.

| Compound | Modification from Voriconazole Scaffold | Target Organism | Reported MIC (μg/mL) |

|---|---|---|---|

| Voriconazole | Baseline (5-fluoropyrimidine) | Aspergillus fumigatus | 0.25 - 1.0 |

| This compound | Removal of fluorine at position 5 of pyrimidine | (Data not widely published) | (Data not widely published) |

| Albaconazole | Replacement of pyrimidine with a quinazolinone nucleus | Aspergillus fumigatus | ≤0.015 - 0.5 |

| Analog 5o (from a fungicide study) | 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. (a plant pathogen) | 10.5 (EC50) |

Modifications of the Triazole Moiety

The 1H-1,2,4-triazole moiety is the cornerstone of azole antifungals, including this compound. The N-4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, a critical interaction that inhibits the enzyme and disrupts ergosterol (B1671047) biosynthesis. Consequently, modifications to this part of the molecule are approached with caution, as they can abolish activity. However, strategic derivatization of the broader triazole-containing side chain can enhance potency and broaden the antifungal spectrum.

SAR studies have demonstrated that while the core triazole ring is essential, the side chain to which it is attached can be altered. For instance, the synthesis of analogs where the triazole is part of a larger, more complex side chain has yielded compounds with potent activity. Wu et al. synthesized voriconazole analogs with substituted amines or heterocycles as part of the side chain, with a morpholine-containing derivative showing particularly strong activity against a range of fungal pathogens, with MIC values ranging from 0.0156 to 0.5 μg/mL. nih.gov

Another successful strategy involves creating biaryloxy-substituted triazole analogs. These compounds replace the pyrimidine and part of the butanol scaffold with a 1-(substituted biaryloxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol structure. This approach led to the discovery of derivatives with significantly enhanced activity against Candida species, with some compounds being 4- to 64-fold more potent than voriconazole against Candida albicans. nih.govtandfonline.com These findings indicate that while the triazole's heme-binding function is sacrosanct, the surrounding structure can be extensively modified to improve interactions with other parts of the enzyme's active site.

| Compound Class | Modification Strategy | Key Finding | Reported MIC Range (μg/mL) |

|---|---|---|---|

| Voriconazole Analog 15 | Addition of a morpholine (B109124) moiety to the side chain | Strong inhibition against ten fungal pathogens | 0.0156 - 0.5 |

| Biaryloxy-substituted triazoles | Replacement of pyrimidine/butanol side chain with a biaryloxy propanol (B110389) structure | Greatly enhanced activity against Candida species | Up to 64x more potent than Voriconazole |

| Isoxazole-containing triazoles | Incorporation of an isoxazole (B147169) ring in the side chain | Superior activity against 8 fungal isolates compared to Ravuconazole | 0.0039 (against C. albicans for most potent analog) |

Alterations to the Butanol Scaffold

The chiral butan-2-ol scaffold is central to the three-dimensional structure of this compound, positioning the difluorophenyl, pyrimidine, and triazolemethyl groups in the correct orientation for optimal binding to CYP51. The tertiary alcohol's hydroxyl group forms a crucial hydrogen bond within the enzyme's active site. The specific stereochemistry, (2R,3S), is known to be critical for the high potency of voriconazole, and deviations from this configuration typically lead to a significant loss of activity.

Alterations to this scaffold focus on the substituents attached to the core butanol chain. The 2-(2,4-difluorophenyl) group is a common feature in many potent azole antifungals. The fluorine atoms enhance binding affinity and improve metabolic stability. SAR studies on related azoles have shown that the number and position of fluorine atoms on this phenyl ring are critical; for example, removing them or changing their positions often reduces antifungal potency.

The methyl group at the 3-position of the butanol chain also plays a role in orienting the pyrimidine ring correctly within the active site. While extensive modifications to the butanol backbone itself are rare due to the stringent stereochemical requirements, generating analogs by replacing the difluorophenyl group with other substituted aromatic or heteroaromatic rings is a viable strategy to explore new interactions within the enzyme's binding pocket and potentially discover compounds with a different spectrum of activity or an improved resistance profile.

| Structural Feature | Role in Activity | Effect of Modification |

|---|---|---|

| (2R,3S)-Stereochemistry | Provides the precise 3D orientation for optimal enzyme binding. | Other stereoisomers (e.g., 2R,3R) show significantly reduced antifungal activity. |

| Tertiary Hydroxyl Group | Forms a key hydrogen bond with a residue (e.g., Heme or a nearby amino acid) in the CYP51 active site. | Removal or esterification of this group typically abolishes activity. |

| 2-(2,4-Difluorophenyl) Group | The phenyl ring engages in hydrophobic interactions, while the fluorine atoms enhance binding affinity and metabolic stability. | Modifying the fluorine substitution pattern or replacing the ring can drastically alter potency. |

| 3-Methyl Group | Provides steric bulk that correctly orients the pyrimidine ring for optimal fit. | Changing the size of this alkyl group can disrupt the binding conformation. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations and Detection

Chromatographic techniques are fundamental to the analysis of rac 5-Desfluoro Voriconazole (B182144), enabling its separation from the main component and other related substances, as well as the assessment of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for determining the purity of rac 5-Desfluoro Voriconazole and quantifying its presence in research samples. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from Voriconazole and other impurities. oup.comresearchgate.net

A typical HPLC method for the analysis of Voriconazole and its related substances, including this compound (often denoted as Impurity B), employs a C18 column. oup.comakjournals.com Method development often involves screening various stationary phases (such as C8, phenyl, and cyano) and mobile phases containing different buffers (e.g., phosphate (B84403), acetate) at various pH levels, with organic modifiers like acetonitrile (B52724) and methanol (B129727) to achieve optimal separation. oup.com

One successful method utilizes an Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a 50 mM ammonium (B1175870) phosphate dibasic buffer (pH adjusted to 6.0) and acetonitrile in a 52:48 (v/v) ratio. oup.com The detection is typically carried out using a UV detector at a wavelength of 250 nm. oup.com In instances where co-elution with other impurities occurs, modifications to the mobile phase, such as using a mixture of acetonitrile, methanol, and 0.1% aqueous trifluoroacetic acid buffer (pH 4.0), have been shown to improve resolution. akjournals.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium Phosphate Dibasic Buffer (50 mM, pH 6.0) : Acetonitrile (52:48, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 25°C |

This table presents a representative set of parameters and may require optimization for specific applications.

Method validation for such an application would typically include assessments of specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. oup.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

While not as common as HPLC for the analysis of triazole antifungals, Gas Chromatography (GC) can be employed, particularly for the analysis of volatile derivatives. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

A common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility. nih.govnih.gov

Following derivatization, the TMS-derivative of this compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). This approach offers high sensitivity and specificity, with the mass spectrometer providing structural information for peak identification. nih.govnih.gov The development of a GC-MS method would involve optimizing parameters such as the injection port temperature, oven temperature program, and mass spectrometer settings. nih.govnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound is a racemic mixture, the separation and quantification of its individual enantiomers are crucial for understanding its potential biological activity and for controlling the stereochemistry of related pharmaceutical compounds. Chiral chromatography is the most effective technique for this purpose.

The separation of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of triazole antifungal agents. cnr.itijrar.orgsciensage.info These CSPs can offer high enantioselectivity through various interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. cnr.it

For the separation of Voriconazole and its desfluoro analog, superficially porous particles (SPPs) functionalized with chiral selectors have shown exceptional performance. For instance, an SPP column bonded with isopropyl cyclofructan 6 has demonstrated high selectivity for separating Voriconazole and desfluoro Voriconazole. researchgate.net The use of SPPs can also lead to rapid separations with high efficiency. researchgate.net

Table 2: Example of Chiral Stationary Phase for this compound Enantioseparation

| Chiral Stationary Phase | Potential Mobile Phase | Separation Mode |

| Isopropyl cyclofructan 6 bonded to SPPs | Heptane/Ethanol | Normal Phase |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Acetonitrile/Water | Reversed Phase |

This table provides examples of CSPs that have shown potential for separating structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the trace analysis of this compound and the identification of its potential metabolites in research settings. The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and quantifying low levels of this impurity. nih.govmdpi.commdpi.comnih.gov

A typical LC-MS/MS method involves coupling an HPLC system to a tandem mass spectrometer. The separation is often performed on a C18 column using a mobile phase of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate (B1210297) to improve ionization. nih.govnih.gov The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode for quantification, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govmdpi.com

Given the structural similarity to Voriconazole, a precursor ion for this compound would be expected at m/z 332.1 [M+H]+, and product ions would be generated through fragmentation of this precursor. The development of a specific LC-MS/MS method for this compound would require optimization of the mass spectrometry parameters, including the selection of precursor and product ions and the collision energy.

Impurity Profiling and Characterization in Synthetic Research Batches

A thorough understanding of the impurity profile of this compound is critical for controlling the quality of synthetic batches and for understanding potential degradation pathways.

Identification of Related Substances and Degradation Products

This compound is itself an impurity in the synthesis of Voriconazole. researchgate.net However, when produced as a reference standard or in research batches, it may contain its own set of related substances and degradation products.

Potential related substances could arise from the starting materials and intermediates used in its synthesis. For example, if synthesized via a similar route to Voriconazole, other positional isomers or related triazole-containing compounds could be present. researchgate.net

Forced degradation studies are essential to identify potential degradation products. These studies involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.neteurasianjournals.com The degradation products can then be identified and characterized using techniques like LC-MS, where the mass of the degradation product can provide clues to its structure.

For instance, studies on Voriconazole have shown that it is susceptible to degradation under basic conditions. researchgate.neteurasianjournals.com It is plausible that this compound would exhibit similar stability characteristics. The identification of these degradation products is crucial for developing stability-indicating analytical methods.

Quantification of Impurity Levels in Research Samples

The accurate quantification of impurity levels in research samples of active pharmaceutical ingredients (APIs) is critical for ensuring the quality, consistency, and reliability of scientific investigations. In the context of voriconazole, a broad-spectrum antifungal agent, the presence of related compounds such as this compound (also known as Voriconazole EP Impurity B or Voriconazole USP Related Compound D) must be carefully monitored. oup.comsynzeal.comchemicea.com Advanced analytical methodologies, particularly high-performance liquid chromatography (HPLC), are employed for this purpose.

A validated, stability-indicating HPLC method has been developed for the determination of voriconazole and its related substances, including this compound. oup.com This method demonstrates the necessary precision, accuracy, and specificity to reliably quantify low levels of this impurity in bulk drug samples. The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. oup.comoup.com Detection is commonly performed using UV spectrophotometry at a wavelength where both the API and the impurity exhibit significant absorbance. oup.com

The precision of the analytical method is a key parameter in ensuring the reliability of the quantification. Method precision is often evaluated by repeatedly analyzing a sample spiked with a known concentration of the impurity. The results of such an analysis for this compound are summarized in the table below, demonstrating the low variability of the measurements.

Table 1: Precision of the HPLC Method for the Quantification of this compound

| Parameter | Result |

|---|---|

| Number of Preparations | 6 |

| Spiked Concentration (% of analyte concentration) | 0.15% |

| Mean Area | Specific value would be instrument-dependent |

| Standard Deviation | Specific value would be instrument-dependent |

| Relative Standard Deviation (%RSD) | < 3% oup.com |

The limit of detection (LOD) and limit of quantification (LOQ) are also critical validation parameters that define the sensitivity of the method. For this compound, the LOD has been reported to be as low as 0.02% of the analyte concentration, and the LOQ is also established at a similarly low level. oup.com This high degree of sensitivity is essential for controlling the impurity at very low levels in research-grade materials.

Development and Validation of Reference Standards for Laboratory Use

The availability of well-characterized reference standards is a fundamental requirement for the accurate quantification of impurities in research and quality control laboratories. A reference standard for this compound is a highly purified substance that is used as a benchmark for identification and quantification in analytical procedures. synzeal.comwho.intaxios-research.com

The development of a chemical reference standard involves the synthesis or isolation of the compound at a very high purity level. pharmtech.com The purity of the reference standard is critical to the accuracy of any measurements made using it. pharmtech.com For a reference standard to be suitable for its intended use, it must undergo a rigorous validation process to confirm its identity and purity. xrfscientific.com

The validation of a this compound reference standard involves a comprehensive set of analytical tests. These tests are designed to unequivocally identify the compound and to determine its purity with a high degree of confidence. The results of this characterization are documented in a Certificate of Analysis (CoA), which accompanies the reference standard. nih.gov

The validation process for a chemical reference standard typically includes:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm that the chemical structure of the reference standard matches that of this compound.

Purity Determination: The purity of the reference standard is determined using a combination of methods. HPLC is a primary tool for assessing purity and for quantifying any minor impurities present.

Traceability: The characterization of the reference standard should be traceable to national or international standards where possible, ensuring consistency and comparability of results across different laboratories. xrfscientific.com

The table below summarizes the typical information provided on a Certificate of Analysis for a this compound reference standard.

Table 2: Typical Information on a Certificate of Analysis for this compound Reference Standard

| Parameter | Typical Information |

|---|---|

| Compound Name | This compound |

| Synonyms | Voriconazole EP Impurity B, Voriconazole USP Related Compound D oup.comsynzeal.comchemicea.com |

| CAS Number | 182369-73-9 synzeal.comchemicea.com |

| Molecular Formula | C₁₆H₁₅F₂N₅O synzeal.comchemicea.com |

| Molecular Weight | 331.32 g/mol chemicea.com |

| Appearance | White to off-white solid |

| Identity (¹H NMR, MS, IR) | Conforms to structure |

| Purity (HPLC) | ≥98% |

| Storage Conditions | 2-8°C sigmaaldrich.com |

| Retest Date | Provided by the manufacturer |

By using a thoroughly validated reference standard, researchers can have a high degree of confidence in the accuracy and reliability of their analytical results for the quantification of this compound in voriconazole samples.

Biochemical and Enzymatic Interaction Studies in Vitro

Investigation of Enzyme Interactions and Substrate Specificity

Currently, there is a notable absence of published research specifically investigating the direct interactions of rac 5-Desfluoro Voriconazole (B182144) with key metabolic enzymes.

Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP2C19, CYP2C9, CYP3A4)

While the parent compound, Voriconazole, is known to be extensively metabolized by and interact with cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, specific data on the interaction of rac 5-Desfluoro Voriconazole with these isoenzymes are not available in the public domain. No in vitro studies detailing the binding affinity, metabolic turnover, or potential substrate specificity of this compound for these CYP enzymes have been found.

Inhibition and Induction Potentials on Enzymatic Systems

Similarly, there is no available data from in vitro studies to characterize the potential of this compound to act as an inhibitor or inducer of major enzymatic systems, including the aforementioned cytochrome P450 enzymes. Research on Voriconazole has demonstrated its capacity to inhibit these enzymes, leading to clinically significant drug-drug interactions. However, it cannot be scientifically presumed that this compound possesses the same properties without specific experimental evidence.

Exploration of In Vitro Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound in in vitro systems remains largely uncharacterized in the available scientific literature.

Enzymatic Formation of this compound from Precursors

This compound is recognized as an impurity related to the synthesis of Voriconazole. However, specific in vitro studies detailing its enzymatic formation from precursor molecules within a biological system are not documented.

Further Biotransformation of this compound

There is a lack of published in vitro studies investigating the subsequent metabolic pathways of this compound. Information regarding its potential biotransformation into other metabolites by hepatic microsomes or other enzymatic systems is not available.

Mechanistic Studies of Molecular Binding and Activity in Cell-Free Systems

No mechanistic studies in cell-free systems detailing the molecular binding characteristics or specific activity of this compound have been identified in the public scientific literature. Such studies would be essential to understand its potential interactions with molecular targets, but this information is not currently available.

Ligand-Receptor Interaction Studies

No data is currently available in the scientific literature regarding the specific ligand-receptor interactions of this compound. Research in this area would typically involve studies to determine the binding affinity and selectivity of the compound for its target receptors, which, for azole antifungals, is primarily lanosterol (B1674476) 14-alpha-demethylase (CYP51). Such studies are crucial for understanding the compound's mechanism of action and potency.

Enzyme Kinetics in Recombinant Systems

There are no published studies detailing the enzyme kinetics of this compound in recombinant systems. This type of research would investigate the compound's interaction with specific drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family of enzymes such as CYP2C19, CYP3A4, and CYP2C9, which are known to be involved in the metabolism of the parent compound, voriconazole. Kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and inhibition constants (K_i) are essential for predicting potential drug-drug interactions and understanding the compound's metabolic profile. In the absence of such studies for this compound, its metabolic fate and potential for enzyme inhibition remain uncharacterized.

Structure Activity Relationship Sar and Molecular Design

Correlative Studies of Structural Features with In Vitro Biochemical Activities

While specific in vitro antifungal activity data for rac 5-Desfluoro Voriconazole (B182144) against a wide range of fungal pathogens is not extensively documented in publicly available research, its structural relationship to Voriconazole allows for well-founded postulations based on the established SAR of the azole class. The antifungal activity of triazoles is primarily mediated by their inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to fungal cell growth arrest and death.

The key pharmacophoric elements of Voriconazole that are retained in its 5-desfluoro analog include the 1,2,4-triazole (B32235) ring, the tertiary hydroxyl group, and the 2,4-difluorophenyl moiety. The triazole nitrogen (N-4) is crucial for coordinating with the heme iron atom in the active site of CYP51, a fundamental interaction for inhibitory activity. The tertiary hydroxyl group also forms a critical hydrogen bond with a nearby amino acid residue, further anchoring the inhibitor within the active site.

The absence of the 5-fluoro group on the pyrimidine (B1678525) ring is the defining structural difference. While direct comparative data is scarce, it is hypothesized that this modification could influence the electronic properties of the pyrimidine ring and its interaction with the active site of CYP51.

Impact of Desfluoro Substitution on Molecular Properties

The substitution of a fluorine atom with a hydrogen atom at the 5-position of the pyrimidine ring in Voriconazole to form rac 5-Desfluoro Voriconazole induces subtle yet potentially significant changes in the molecule's physicochemical properties. Fluorine is a highly electronegative atom with a small van der Waals radius. Its introduction into a molecule can influence lipophilicity, metabolic stability, and binding interactions.

Table 1: Comparison of Physicochemical Properties

| Property | Voriconazole | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₅F₂N₅O |

| Molecular Weight | 349.31 g/mol | 331.32 g/mol |

| LogP (Predicted) | Varies by prediction tool, generally around 1.5-2.0 | Likely slightly lower than Voriconazole |

| Polar Surface Area | ~85 Ų | ~85 Ų |

Note: Predicted LogP values can vary. The trend is more important than the absolute value.

Comparative Analysis of this compound with Voriconazole and other Triazole Derivatives

A direct comparative analysis of the antifungal potency of this compound with Voriconazole and other triazoles like Fluconazole and Itraconazole is hampered by the lack of specific minimum inhibitory concentration (MIC) data for the desfluoro compound in the scientific literature. However, based on the established importance of the 5-fluoro-pyrimidine moiety for Voriconazole's broad-spectrum activity, it is reasonable to infer that the desfluoro analog would exhibit reduced potency.

The 5-fluoro substituent on the pyrimidine ring of Voriconazole is known to be a key feature that enhances its activity, particularly against certain fungal species. This enhancement is attributed to favorable interactions within the active site of the target enzyme. Therefore, its removal in this compound would likely lead to a decrease in binding affinity for fungal CYP51.

Table 2: Hypothetical Comparative Antifungal Potency

| Compound | Key Structural Features | Expected Relative Potency |

|---|---|---|

| Voriconazole | 5-Fluoro-pyrimidine, α-methyl group | High |

| This compound | Pyrimidine (lacks 5-fluoro), α-methyl group | Lower than Voriconazole |

| Fluconazole | Two triazole rings, 2,4-difluorophenyl group | Generally lower than Voriconazole |

| Itraconazole | Complex side chain, 2,4-dichlorophenyl group | Broad spectrum, potency varies by species |

This table is based on established SAR principles and the known activity of Voriconazole, not on direct experimental data for this compound.

Rational Design Principles for Novel Analog Development based on SAR

The study of this compound, even in the absence of extensive biological data, provides valuable insights for the rational design of new triazole antifungal agents. The comparison with the parent compound, Voriconazole, underscores the profound impact of halogen substitution on the pyrimidine ring.

Several rational design principles can be derived:

Halogen Substitution: The presence and position of halogen atoms on the aromatic rings are critical for antifungal activity. The reduced potency inferred for the desfluoro analog highlights the importance of the 5-fluoro substituent in Voriconazole. Future designs could explore other halogen substitutions (e.g., chlorine, bromine) at this position or other positions on the pyrimidine ring to optimize activity and selectivity.

Bioisosteric Replacement: The pyrimidine ring itself can be considered for bioisosteric replacement with other heterocyclic systems to explore new interactions within the CYP51 active site and potentially overcome resistance mechanisms.

Stereochemistry: The specific stereochemistry of the chiral centers in Voriconazole is crucial for its high affinity. Any new analog development must carefully consider and control the stereochemistry to ensure optimal interaction with the target enzyme.

Side Chain Modifications: While the core structure is essential for CYP51 inhibition, modifications to the side chains can influence pharmacokinetic properties such as solubility, metabolism, and protein binding.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict the behavior of molecules at an atomic level. These methods can provide a detailed understanding of the conformational preferences, stability, and interactions of rac 5-Desfluoro Voriconazole (B182144).

Conformational Analysis and Stability

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For a molecule like rac 5-Desfluoro Voriconazole, which possesses multiple rotatable bonds, a multitude of conformations are possible. Computational methods can be employed to identify the low-energy, and therefore most probable, conformations of the molecule.

Techniques such as molecular mechanics force fields are used to calculate the potential energy of different conformations. By systematically rotating bonds and minimizing the energy, a conformational landscape can be generated. This analysis would reveal the most stable spatial arrangements of the phenyl, pyrimidine (B1678525), and triazole rings of this compound. The stability of these conformations is crucial for its interaction with biological targets.

Protein-Ligand Docking Simulations (e.g., with fungal enzymes or metabolizing enzymes)

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, a primary target for docking simulations would be the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is the key target of azole antifungals. Docking studies can elucidate the binding mode of this compound within the active site of this enzyme.

Furthermore, docking simulations with human cytochrome P450 enzymes, such as CYP2C19 and CYP3A4 which are involved in the metabolism of voriconazole, could provide insights into the metabolic stability of the desfluoro derivative.

| Parameter | Description | Predicted Value for Voriconazole | Hypothetical Value for this compound |

| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and the protein. A more negative value indicates a stronger interaction. | -9.5 | -9.2 |

| Key Interacting Residues | The amino acid residues in the protein's active site that form significant interactions with the ligand. | TYR132, HIS377, HEM601 | TYR132, HIS377, HEM601 |

| RMSD (Å) | Root Mean Square Deviation, a measure of the average distance between the atoms of the docked ligand and a reference conformation. Lower values indicate a better fit. | 1.2 | 1.5 |

Note: The values for this compound are hypothetical and for illustrative purposes, as specific experimental or computational data is not widely available.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic properties of a molecule compared to molecular mechanics.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. This includes determining the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The analysis of the HOMO-LUMO energy gap can provide information about the chemical reactivity and stability of the molecule. A smaller energy gap generally suggests higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions with its biological target. These calculations would help in understanding how the removal of the fluorine atom alters the electronic properties and potential reactivity of the pyrimidine ring.

Spectroscopic Property Simulations

Quantum chemical calculations can also be used to simulate various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing the simulated spectra with experimentally obtained spectra can help in the structural confirmation of the compound. For a novel or less-studied compound like this compound, these simulations can be particularly valuable in predicting its spectral characteristics.

In Silico Prediction of Biochemical Interactions and Pathways

In silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, these predictive models can estimate its likely metabolic fate. By inputting the structure of the molecule into various software programs, it is possible to predict which sites on the molecule are most susceptible to metabolic modification.

For instance, these tools can predict the likelihood of hydroxylation, N-oxidation, or other metabolic transformations. Given that voriconazole is extensively metabolized, predicting the metabolic pathways of its desfluoro analog is crucial for understanding its potential pharmacokinetic profile. These predictions can guide further experimental studies.

| Predicted Metabolic Pathway | Enzymes Involved | Predicted Metabolites |

| N-oxidation | Cytochrome P450 family | This compound N-oxide |

| Hydroxylation | CYP2C19, CYP3A4 | Hydroxylated derivatives of this compound |

Applications in Chemical Research and Development

Utility as a Reference Standard in Synthetic and Analytical Method Development

In the pharmaceutical industry, reference standards are highly characterized materials used to confirm the identity, purity, and strength of a drug substance. rac 5-Desfluoro Voriconazole (B182144), specifically identified as "Voriconazole Impurity B" in pharmacopeial contexts, is synthesized and purified to serve this exact purpose. nih.govallmpus.comresearchgate.net Its availability as a well-characterized chemical entity is indispensable for the development and validation of analytical methods designed to assess the quality of Voriconazole.

Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of quality control in drug manufacturing. biomedres.us For these methods to be reliable, they must be validated to prove they are fit for purpose. The rac 5-Desfluoro Voriconazole reference standard is used to perform critical validation tests, including:

Specificity and Selectivity: The standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including its specific impurities. oup.com Chromatographic methods are developed to ensure that the peak for this compound is well-resolved from the main Voriconazole peak and other potential impurities. oup.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): By preparing a series of dilute solutions of the reference standard, analysts can determine the lowest concentration of the impurity that can be reliably detected and accurately quantified. researchgate.netoup.com This is crucial for controlling impurities at trace levels as required by regulatory bodies.

Accuracy and Linearity: The standard is used to create calibration curves and to perform recovery studies. oup.com This verifies that the method's response is proportional to the concentration of the impurity and that the measurements are accurate across a specified range. researchgate.net

Without a certified reference standard for this compound, it would be exceedingly difficult for pharmaceutical manufacturers to develop and validate the sensitive analytical methods required to guarantee that each batch of Voriconazole API meets the stringent purity requirements set by global health authorities. scirp.org

| Property | Value | Source |

|---|---|---|

| Synonyms | Voriconazole Impurity B; (+/-)-Desmonofluono Voriconazole | nih.govscbt.com |

| CAS Number | 182369-73-9 | scbt.com |

| Molecular Formula | C₁₆H₁₅F₂N₅O | scbt.com |

| Molecular Weight | 331.32 g/mol | scbt.com |

| IUPAC Name | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | allmpus.com |

Role in Impurity Control and Profiling Research

Impurity profiling—the identification, characterization, and quantification of impurities in a drug substance—is a mandatory requirement for regulatory approval. scirp.org International Conference on Harmonisation (ICH) guidelines require that any impurity present above a specified threshold (typically 0.10% to 0.15%) must be identified and structurally characterized. researchgate.netscirp.org this compound is a process-related impurity, meaning it can be formed during the synthesis of Voriconazole. nih.govdaicelpharmastandards.com

Research into the synthesis of this compound has provided critical insights into its formation pathway. nih.govnih.gov Studies have shown that this "desfluoro" impurity can arise from the presence of corresponding desfluoro impurities within the key starting materials used to manufacture Voriconazole. nih.govnih.gov Because the chemical reactivity of the desfluoro starting material is similar to the correct fluorinated version, it can proceed through the synthetic steps and result in the formation of this compound in the final product. nih.gov

Understanding this formation mechanism is paramount for implementing effective control strategies. By monitoring the purity of raw materials and optimizing reaction conditions, manufacturers can minimize the generation of this impurity. nih.gov The role of this compound in this context is twofold:

Proactive Process Control: Knowledge of its origin allows chemists to set stringent specifications for starting materials, preventing the impurity from entering the manufacturing process in significant amounts. nih.gov

Routine Quality Testing: As a known potential impurity, it is included in the impurity profile for routine batch release testing of Voriconazole. The validated HPLC methods, developed using the reference standard, are employed to quantify its presence and ensure it remains below the accepted safety qualification threshold. oup.comakjournals.com

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (B84403) (pH 2.5) | researchgate.net |

| Mobile Phase B | Acetonitrile (B52724):Methanol (B129727) (90:10 v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection Wavelength | 256 nm | researchgate.net |

| Column Temperature | 45 °C | akjournals.com |

Contribution to Understanding Triazole Chemistry and Biochemistry

Beyond its role in quality control, this compound serves as a valuable tool for fundamental research in medicinal chemistry and biochemistry, particularly in the study of structure-activity relationships (SAR). amazonaws.commdpi.com The antifungal activity of triazoles like Voriconazole stems from their ability to inhibit a specific fungal enzyme, cytochrome P450-dependent 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. beilstein-journals.org

The precise chemical structure of Voriconazole, including its three fluorine atoms, is critical to its high potency and broad spectrum of activity. beilstein-journals.orgmdpi.com The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net

By synthesizing and studying a desfluoro analog like this compound, researchers can probe the specific contribution of the missing fluorine atom—in this case, the one at the 5-position of the pyrimidine (B1678525) ring. Comparative biochemical assays between Voriconazole and its desfluoro counterpart can elucidate the role of this specific fluorine atom in:

Enzyme Binding: Determining if the fluorine atom participates in key interactions (like hydrogen bonding or electrostatic interactions) with the active site of the target enzyme.

Metabolic Stability: Assessing whether the absence of the fluorine atom makes the molecule more susceptible to metabolic degradation by liver enzymes.

This comparative approach provides invaluable data that helps build a comprehensive understanding of the SAR for the triazole class of antifungals. amazonaws.com The insights gained from studying compounds like this compound can guide the design of future antifungal agents with improved potency, a broader spectrum of activity, or a more favorable pharmacological profile. researchgate.net

Future Perspectives in Academic Research

Emerging Technologies for Synthesis and Characterization

The synthesis and characterization of novel chemical entities are foundational to drug discovery. For a molecule like rac 5-Desfluoro Voriconazole (B182144), which is noted as a derivative of Voriconazole, modern synthetic and analytical techniques can offer significant advantages in terms of efficiency, purity, and detailed structural elucidation.

Future synthetic approaches could move beyond traditional methods towards more innovative strategies. These may include:

Flow Chemistry: This technique allows for the continuous production of the compound, offering improved control over reaction parameters, enhanced safety, and greater scalability compared to batch synthesis.

Catalytic Asymmetric Synthesis: To resolve the racemic mixture of rac 5-Desfluoro Voriconazole into its individual enantiomers, the use of chiral catalysts could provide a more efficient and environmentally friendly alternative to classical resolution methods.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic pathway could lead to higher selectivity and milder reaction conditions.

For the characterization of this compound and its potential intermediates, a suite of advanced analytical technologies would be indispensable.

| Analytical Technique | Application in Characterization | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and fragmentation analysis. | Unambiguous confirmation of elemental composition and structural features. |

| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Including COSY, HSQC, and HMBC experiments. | Detailed mapping of proton and carbon skeletons, enabling complete structural assignment. |

| X-ray Crystallography | Single-crystal X-ray diffraction. | Definitive determination of the three-dimensional molecular structure and stereochemistry. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers. | Assessment of enantiomeric purity and stability. |

These technologies, applied in concert, would provide a comprehensive understanding of the chemical and physical properties of this compound, which is crucial for any subsequent biological evaluation.

Advanced In Vitro Biological Screening Platforms

The initial assessment of the biological activity of this compound would involve a variety of sophisticated in vitro screening platforms. These platforms are designed to provide a detailed picture of the compound's antifungal spectrum and potential mechanism of action.

High-throughput screening (HTS) methodologies are essential for efficiently evaluating the activity of new compounds against a wide array of fungal pathogens. lifechemicals.com Modern approaches go beyond simple broth microdilution assays and include:

Phenotypic Screening: Utilizing automated microscopy and image analysis to assess morphological changes in fungal cells upon treatment with the compound. This can provide early clues about the compound's mode of action.

Reporter Gene Assays: Engineering fungal strains to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. This allows for the rapid screening of compounds that interfere with particular cellular pathways.

Biofilm Inhibition and Eradication Assays: Given the clinical importance of fungal biofilms, which exhibit high levels of drug resistance, specific assays to determine the efficacy of this compound against biofilm formation and mature biofilms are critical. scienceopen.com

A hypothetical screening cascade for this compound could involve a tiered approach, starting with a broad panel of clinically relevant fungi.

| Screening Stage | Platform/Assay | Fungal Species Panel | Key Endpoint |

| Primary Screening | Broth Microdilution HTS | Candida albicans, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) |

| Secondary Screening | Fungal Biofilm Inhibition Assay | Species showing high susceptibility in primary screen | Minimum Biofilm Inhibitory Concentration (MBIC) |

| Mechanism of Action Studies | Ergosterol (B1671047) Biosynthesis Assay | Relevant fungal strains | Inhibition of ergosterol production |

These advanced screening platforms would enable a thorough and efficient in vitro characterization of the antifungal properties of this compound.

Integration of Computational Approaches with Experimental Studies

The synergy between computational modeling and experimental research has become a cornerstone of modern drug discovery. researchgate.net For this compound, computational studies can provide valuable insights that guide and rationalize experimental work.

Molecular Docking: By modeling the interaction of this compound with its putative target, lanosterol (B1674476) 14α-demethylase (CYP51), researchers can predict its binding affinity and orientation within the active site. acs.org This can help to explain its biological activity and provide a basis for further structural modifications.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to study the enzymatic reaction mechanism and the role of the compound in inhibiting this process at a quantum mechanical level of detail.

Pharmacophore Modeling: Based on the structure of Voriconazole and other known azole antifungals, a pharmacophore model can be developed to identify the key structural features required for antifungal activity. This model can then be used to virtually screen for other potentially active compounds.

The integration of these computational approaches with experimental data can create a powerful feedback loop, accelerating the drug discovery process. For instance, docking studies might suggest specific modifications to the this compound scaffold to enhance binding, which can then be synthesized and tested experimentally.

Potential for Discovery of Novel Chemical Entities based on its Scaffold

The molecular scaffold of this compound, being a derivative of a successful antifungal drug, holds significant promise as a starting point for the discovery of new chemical entities. The "scaffold hopping" approach, where the core structure is modified to create novel but functionally similar molecules, could be particularly fruitful.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By systematically modifying different parts of the this compound molecule and assessing the impact on antifungal activity, researchers can build a comprehensive understanding of the structural requirements for potency and selectivity. nih.gov

| Structural Modification Area | Potential Chemical Changes | Hypothesized Impact |

| Pyrimidine (B1678525) Ring | Substitution with other heterocycles (e.g., pyridine, pyrazine). | Alteration of solubility, metabolic stability, and target interactions. |

| Difluorophenyl Group | Introduction of alternative halogen or alkyl substituents. | Modulation of electronic properties and binding affinity. |

| Triazole Moiety | Replacement with other azoles (e.g., imidazole, tetrazole). | Impact on target enzyme binding and spectrum of activity. |

Through such medicinal chemistry efforts, the this compound scaffold could serve as a valuable template for the development of a new generation of azole antifungals with improved properties, such as enhanced activity against resistant strains, a broader spectrum of activity, or a more favorable pharmacokinetic profile.

Q & A

Q. What are the key analytical techniques for characterizing rac-5-Desfluoro Voriconazole, and how do they ensure structural fidelity?

Methodological Answer:

- Chromatographic separation (e.g., HPLC or UPLC) paired with mass spectrometry (LC-MS/MS) is essential for resolving enantiomers and confirming molecular mass .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) validates stereochemistry and functional groups. Ensure deuterated solvents (e.g., DMSO-d6) are used to minimize interference .

- X-ray crystallography provides definitive structural confirmation but requires high-purity crystalline samples. Cross-validate results with computational modeling (DFT calculations) to address discrepancies in bond angles or torsional strain .

Q. How should researchers design in vitro assays to evaluate the antifungal activity of rac-5-Desfluoro Voriconazole?

Methodological Answer:

- Use CLSI M27/M38 guidelines for broth microdilution assays against Candida and Aspergillus strains. Include voriconazole as a comparator to benchmark potency .

- Account for metabolic stability by simulating hepatic conditions (e.g., liver microsomes + NADPH). Quantify metabolites via LC-MS to assess desfluoro-derivative persistence .

- Report MIC90 values with 95% confidence intervals and use non-linear regression models (e.g., GraphPad Prism) to calculate dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for rac-5-Desfluoro Voriconazole across preclinical models?

Methodological Answer:

- Conduct species-specific protein binding assays to clarify variations in free drug concentration. Use equilibrium dialysis to measure unbound fractions in plasma .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate simulations with in vivo data from rodent and non-rodent models .

- Investigate CYP450 isoform selectivity (e.g., CYP2C19 vs. CYP3A4) using recombinant enzymes. Statistically adjust for genetic polymorphisms in human donor hepatocytes .

Q. What experimental strategies can differentiate the enantioselective pharmacodynamics of rac-5-Desfluoro Voriconazole?

Methodological Answer:

- Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative-scale enantiomer separation. Confirm enantiopurity via polarimetry and circular dichroism .

- Design cell-based assays with isogenic CYP2C19 knockout lines to isolate enantiomer-specific metabolism. Pair with RNA-seq to identify off-target transcriptional effects .

- Use molecular dynamics simulations to compare binding affinities of enantiomers to fungal CYP51. Prioritize force fields (e.g., AMBER) validated for heme-containing proteins .

Q. How should researchers address reproducibility challenges in stability studies of rac-5-Desfluoro Voriconazole under varying pH conditions?

Methodological Answer:

- Follow ICH Q1A guidelines for forced degradation studies. Use buffered solutions (pH 1–10) and monitor degradation kinetics via UV-spectroscopy at λmax ≈ 260 nm .